DI-Tert-butylphenylphosphonium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459231 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612088-55-8 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Di-tert-butylphenylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of di-tert-butylphenylphosphonium tetrafluoroborate, a quaternary phosphonium salt with potential applications in various chemical transformations. This document outlines a known synthetic route, provides expected physicochemical properties, and discusses the analytical techniques used for its characterization.

Physicochemical Properties

This compound is a salt with the chemical formula C₁₄H₂₄BF₄P.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄BF₄P | [1] |

| Molecular Weight | 310.12 g/mol | [1] |

| CAS Number | 612088-55-8 | [2] |

| Appearance | White to light yellow crystalline powder (predicted) | [3] |

| Melting Point | Not available. For comparison, the related tri-tert-butylphosphonium tetrafluoroborate melts at 261 °C (with decomposition).[1][4] |

Synthesis of this compound

A synthetic method for this compound has been reported, proceeding from phenylphosphonic dichloride.[5] The overall transformation involves a reduction followed by alkylation and anion exchange.

Synthesis Workflow

The synthesis can be visualized as a multi-step process, starting from readily available starting materials.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on the method described in Chinese patent CN109438511A.[5] This procedure should be carried out under an inert and anhydrous atmosphere.

Materials:

-

Phenylphosphonic dichloride

-

Diisobutylaluminium hydride (DIBAL-H)

-

tert-Butyl alcohol

-

Boron trifluoride

-

Toluene (anhydrous)

-

Sodium hydroxide solution

Procedure:

-

Reduction: In a dried reaction vessel under an inert atmosphere, dissolve phenylphosphonic dichloride in anhydrous toluene. Cool the solution and slowly add a solution of diisobutylaluminium hydride, maintaining the temperature at a reduced level. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Alkylation and Anion Exchange: In a separate vessel, and also under an inert atmosphere, prepare a solution of tert-butyl alcohol in anhydrous toluene. Introduce boron trifluoride gas into this solution. To this mixture, add the product from the reduction step.

-

Hydrolysis and Work-up: After the reaction is complete, carefully quench the reaction mixture by the addition of a sodium hydroxide solution. Separate the organic layer. The aqueous layer is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Note: This protocol provides a general outline. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve high yields and purity.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phosphonium salts.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl and tert-butyl protons. The protons of the phenyl group will appear in the aromatic region (typically δ 7.5-8.0 ppm), likely as complex multiplets. The protons of the two tert-butyl groups should appear as a doublet in the upfield region (typically δ 1.2-1.6 ppm) due to coupling with the phosphorus atom. The integration of these signals should correspond to a 5:18 ratio.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring and the tert-butyl groups. The aromatic carbons are expected in the δ 120-140 ppm region, while the quaternary and methyl carbons of the tert-butyl groups will be in the upfield region.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. For quaternary phosphonium salts, a single sharp peak is expected. The chemical shift for phosphonium salts typically falls in the range of +20 to +60 ppm.[6] For comparison, the ³¹P NMR chemical shift of the related tri-tert-butylphosphonium ion is around +50 to +52 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by vibrations of the phenyl group, the tert-butyl groups, and the tetrafluoroborate anion.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=C stretching (aromatic) | 1600-1450 |

| P-C stretching | 1450-1400 and 1150-950 |

| B-F stretching (BF₄⁻) | ~1050 (strong, broad) |

The P-C stretching vibrations are characteristic of phosphonium salts.[8] The strong, broad absorption band around 1050 cm⁻¹ is a hallmark of the tetrafluoroborate anion.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are suitable techniques for the analysis of phosphonium salts.[9] The positive ion mode spectrum should show a prominent peak for the di-tert-butylphenylphosphonium cation [C₁₄H₂₄P]⁺ at m/z 223.16.

Logical Relationships in Characterization

The different characterization techniques provide complementary information to confirm the structure of the target compound.

Caption: Interrelation of analytical techniques for structural confirmation.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature and safety data sheets for all chemicals used.

References

- 1. This compound | C14H24BF4P | CID 11220595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 612088-55-8 [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google Patents [patents.google.com]

- 5. CN109438511A - A method of synthesis tetrafluoro boric acid di-tert-butyl-phenyl phosphonium salt - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"Physical and chemical properties of DI-Tert-butylphenylphosphonium tetrafluoroborate"

Di-tert-butylphenylphosphonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary phosphonium salt that serves as a stable and convenient precursor to the bulky electron-rich di-tert-butylphenylphosphine ligand. This ligand is of significant interest in the field of organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. The steric hindrance provided by the two tert-butyl groups, combined with the electronic properties of the phenyl group, imparts unique reactivity and stability to the metal complexes it forms. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, and its applications in catalysis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for laboratory use, safety assessment, and analytical characterization.

| Property | Value | Citation(s) |

| IUPAC Name | di-tert-butyl(phenyl)phosphanium tetrafluoroborate | [1] |

| CAS Number | 612088-55-8 | [1] |

| Molecular Formula | C₁₄H₂₄BF₄P | [1] |

| Molecular Weight | 310.12 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| InChI | 1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| InChIKey | HRDPEVWZXUWEFR-UHFFFAOYSA-O | [1] |

| SMILES | --INVALID-LINK--(F)(F)F.CC(C)(C)--INVALID-LINK--C(C)(C)C | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound from phenylphosphonic dichloride. The process involves reduction followed by a boron trifluoride-catalyzed reaction with tert-butyl alcohol and subsequent hydrolysis.[3]

Methodology:

-

Environment: The reaction is conducted under an anhydrous and oxygen-free atmosphere to prevent side reactions.

-

Starting Material: Phenylphosphonic dichloride is used as the initial phosphorus source.

-

Reduction: The starting material is reduced using diisobutylaluminium hydride (DIBAL-H).

-

Alkylation: The reduced intermediate is then reacted with tert-butyl alcohol in the presence of boron trifluoride, which acts as a catalyst.

-

Hydrolysis: The final product, this compound, is generated through hydrolysis.[3]

This method is noted for its high yield and simple post-processing, making it suitable for larger-scale industrial production.[3]

Caption: Synthetic workflow for this compound.

Chemical Properties and Applications

Role in Catalysis

This compound is primarily used as a stable, air-tolerant precursor for the corresponding phosphine ligand. In the presence of a base, the phosphonium salt is deprotonated in situ to generate the highly reactive and air-sensitive di-tert-butylphenylphosphine. This phosphine ligand is crucial in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[4]

The bulky tert-butyl groups on the phosphine ligand increase the electron density on the phosphorus atom and create a sterically demanding environment around the metal center. This combination enhances the rate of oxidative addition of aryl halides and promotes the final reductive elimination step, leading to higher catalytic activity and efficiency.[5] This class of phosphonium salts is instrumental in reactions like Suzuki-Miyaura, Heck, and Stille couplings.[4]

Caption: Generalized Suzuki-Miyaura catalytic cycle using the phosphine ligand.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting. The aggregated GHS information indicates that the compound can cause skin and eye irritation, as well as respiratory irritation.[1]

| Hazard Class | GHS Code | Description | Citation(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly sealed container under an inert atmosphere.

References

- 1. This compound | C14H24BF4P | CID 11220595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 612088-55-8 [chemicalbook.com]

- 3. CN109438511A - A method of synthesis tetrafluoro boric acid di-tert-butyl-phenyl phosphonium salt - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

In-Depth Technical Guide: DI-Tert-butylphenylphosphonium Tetrafluoroborate - Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of DI-Tert-butylphenylphosphonium tetrafluoroborate. The document details its structural characteristics, spectroscopic signatures, and the experimental protocols for its synthesis and analysis, tailored for an audience in research and development.

Molecular Structure and Bonding

This compound is an organic salt with the chemical formula [P(C₆H₅)(C(CH₃)₃)₂H]⁺[BF₄]⁻. The compound consists of a di-tert-butylphenylphosphonium cation and a tetrafluoroborate anion. The central phosphorus atom in the cation is tetrahedral, bonded to one phenyl group, two bulky tert-butyl groups, and a hydrogen atom. The positive charge is localized on the phosphorus atom. The tetrafluoroborate anion has a tetrahedral geometry with the boron atom at the center and four fluorine atoms at the vertices.

Crystallographic Data and Molecular Geometry

While the specific crystal structure of this compound is not publicly available, a detailed analysis can be inferred from its close structural analog, tri-tert-butylphosphonium tetrafluoroborate. The crystallographic data for this related compound provides valuable insights into the expected bond lengths and angles.

Table 1: Comparison of Expected and Analogous Crystallographic Data

| Parameter | DI-Tert-butylphenylphosphonium Cation (Expected) | Tri-tert-butylphosphonium Cation (Observed)[1] | Tetrafluoroborate Anion (Typical) |

| Bond Lengths (Å) | |||

| P-C (phenyl) | ~1.80 - 1.85 | N/A | |

| P-C (tert-butyl) | ~1.85 - 1.90 | 1.88 - 1.92 | |

| P-H | ~1.40 | 1.39 | |

| C-C (phenyl ring) | ~1.39 | N/A | |

| C-C (tert-butyl) | ~1.54 | 1.53 - 1.55 | |

| C-H (phenyl) | ~1.08 | N/A | |

| C-H (tert-butyl) | ~1.09 | 1.09 | |

| B-F | ~1.36 - 1.39 | ||

| Bond Angles (°) | |||

| C-P-C | ~109 - 112 | 110 - 113 | |

| C-P-H | ~107 - 110 | 106 - 109 | |

| P-C-C (tert-butyl) | ~110 - 112 | 111 - 113 | |

| C-C-C (tert-butyl) | ~109.5 | 109.5 | |

| F-B-F | ~109.5 |

The bulky tert-butyl groups are expected to cause some steric hindrance, potentially leading to slight distortions from ideal tetrahedral geometry around the phosphorus atom. The P-C bond to the phenyl group is anticipated to be slightly shorter than the P-C bonds to the tert-butyl groups due to the sp² hybridization of the phenyl carbon.

Bonding Characteristics

The bonding in the di-tert-butylphenylphosphonium cation is primarily covalent, with the phosphorus atom forming four sigma bonds. The positive charge on the phosphorus atom is stabilized by the electron-donating effects of the alkyl groups. The tetrafluoroborate anion is a stable, non-coordinating anion, with strong covalent B-F bonds. The interaction between the cation and anion in the solid state is predominantly ionic.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ³¹P{¹H} | ~30 - 40 | Singlet | - | P⁺ |

| ¹H | ~7.5 - 7.8 | Multiplet | Phenyl protons | |

| ~1.3 - 1.5 | Doublet | ³J(P,H) ≈ 15 | tert-Butyl protons | |

| ~7.0 - 8.0 | Doublet | ¹J(P,H) ≈ 450-550 | P-H proton | |

| ¹³C{¹H} | ~128 - 135 | Multiplet | Phenyl carbons | |

| ~30 - 35 | Doublet | ¹J(P,C) ≈ 45-55 | Quaternary tert-butyl carbon | |

| ~30 - 32 | Singlet | Methyl tert-butyl carbons | ||

| ¹⁹F | ~ -150 | Singlet (with boron satellites) | BF₄⁻ | |

| ¹¹B | ~ -1 | Singlet | BF₄⁻ |

The ³¹P NMR spectrum is expected to show a single resonance, characteristic of a phosphonium salt. In the ¹H NMR spectrum, the protons on the phenyl group will appear as a multiplet in the aromatic region. The tert-butyl protons will appear as a doublet due to coupling with the phosphorus atom. The proton directly attached to the phosphorus will exhibit a large one-bond coupling constant. The ¹⁹F and ¹¹B NMR spectra will show single resonances typical for the tetrafluoroborate anion.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of tri-tert-butylphosphonium tetrafluoroborate.[1][2][3]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butylphenylphosphine in anhydrous diethyl ether.

-

Acid Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of tetrafluoroboric acid (typically a 48-54% solution in diethyl ether) dropwise with stirring.

-

Precipitation: Upon addition of the acid, a white precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum to obtain a white, crystalline solid.

Single-Crystal X-ray Diffraction

This is a general workflow for obtaining the crystal structure of a small organic salt.

Workflow for X-ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, dichloromethane), or by vapor diffusion.

-

Crystal Selection and Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages. This will yield the precise atomic coordinates, bond lengths, and bond angles.

Logical Relationships in Structural Analysis

The determination of the molecular structure and bonding of this compound follows a logical progression of synthesis, purification, and characterization.

Logical Flow of Structural Determination

Caption: Logical flow for the structural elucidation of the target compound.

This guide provides a foundational understanding of the molecular structure and bonding of this compound, leveraging data from analogous compounds and established experimental techniques. For definitive structural parameters, experimental determination via single-crystal X-ray diffraction is recommended.

References

Technical Guide: Di-tert-butylphenylphosphonium Tetrafluoroborate (CAS 612088-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Di-tert-butylphenylphosphonium tetrafluoroborate (CAS 612088-55-8). While this compound is a valuable tool in synthetic organic chemistry, it is important to note that, to date, there is limited publicly available information regarding its specific biological activity, mechanism of action, or associated signaling pathways. Its primary utility lies in its role as a phosphine ligand precursor in transition metal catalysis.

Chemical Information and Physical Properties

This compound is a white solid that is stable under normal laboratory conditions. It is characterized by the following identifiers and properties:

| Property | Value | Reference |

| CAS Number | 612088-55-8 | |

| Molecular Formula | C₁₄H₂₄BF₄P | |

| Molecular Weight | 310.12 g/mol | |

| IUPAC Name | di-tert-butyl(phenyl)phosphanium; tetrafluoroborate | |

| InChI Key | HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound

A patented method for the synthesis of this compound involves the reduction of phenylphosphonic dichloride followed by reaction with tert-butyl alcohol in the presence of a boron trifluoride catalyst.

Experimental Protocol: Synthesis

Materials:

-

Phenylphosphonic dichloride

-

Diisobutylaluminum hydride (DIBAL-H)

-

tert-Butyl alcohol

-

Boron trifluoride etherate

-

Anhydrous toluene

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon/nitrogen inlet, dissolve phenylphosphonic dichloride in anhydrous toluene.

-

Cool the solution to 0-10 °C using an ice bath.

-

Slowly add a solution of diisobutylaluminum hydride in toluene dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a sodium hydroxide solution.

-

Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and transfer it to another dry, inert-atmosphere flask.

-

Add tert-butyl alcohol to the solution.

-

Slowly add boron trifluoride etherate to the mixture and stir at room temperature for 12-24 hours.

-

The resulting precipitate of this compound can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Note: This is a general procedure based on the patent description. For precise quantities, reaction times, and yields, further optimization and reference to the original patent (CN109438511A) are recommended.

Diagram of Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Applications in Catalysis

The primary and most well-documented application of this compound is as a precursor to the bulky and electron-rich phosphine ligand, di-tert-butylphenylphosphine. This ligand is highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Mechanism of Action in Catalysis: In the presence of a base, this compound is deprotonated in situ to generate the free phosphine ligand, di-tert-butylphenylphosphine. This phosphine then coordinates to a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) to form the active catalytic species. The bulky tert-butyl groups and the electron-donating nature of the phosphine facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates and yields, particularly with challenging substrates like aryl chlorides.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂)

-

This compound (as ligand precursor)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of the Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Toxicological Information

As of the date of this guide, there is a lack of specific studies detailing the biological activity, cytotoxicity, or mechanism of action of this compound in biological systems. Its primary application remains in the field of chemical synthesis. Standard safety precautions for handling chemical reagents should be observed.

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, primarily serving as a stable and easy-to-handle precursor for the highly effective di-tert-butylphenylphosphine ligand in palladium-catalyzed cross-coupling reactions. While its utility in the synthesis of complex organic molecules, including potential drug candidates, is well-established, its own biological properties have not been extensively investigated. Researchers and drug development professionals should be aware of its synthetic applications while noting the current absence of significant biological or toxicological data. Standard laboratory safety protocols should be followed when handling this compound.

An In-depth Technical Guide to the Solubility of DI-Tert-butylphenylphosphonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DI-Tert-butylphenylphosphonium tetrafluoroborate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a detailed, standardized experimental protocol for determining its solubility in a range of common organic solvents. The inclusion of a structured data table will allow researchers to systematically record their findings. Furthermore, a visual representation of the experimental workflow is provided to ensure clarity and reproducibility of the solubility determination process.

Introduction

This compound (C₁₄H₂₄BF₄P) is a quaternary phosphonium salt.[1][2] Like many phosphonium salts, it is generally considered to be soluble in polar organic solvents and less soluble in non-polar organic solvents.[3] Phosphonium salts are noted for their applications as phase-transfer catalysts, ionic liquids, and reagents in organic synthesis.[4] An understanding of their solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products.

Quantitative Solubility Data

The following table is designed for the systematic recording of experimentally determined solubility data for this compound in various organic solvents at a specified temperature. It is recommended to conduct these measurements at standard laboratory temperatures (e.g., 20 °C or 25 °C) and to note the temperature at which each measurement was taken.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetone | C₃H₆O | ||||

| Acetonitrile | CH₃CN | ||||

| Chloroform | CHCl₃ | ||||

| Dichloromethane | CH₂Cl₂ | ||||

| Diethyl Ether | (C₂H₅)₂O | ||||

| Dimethylformamide | (CH₃)₂NC(O)H | ||||

| Dimethyl Sulfoxide | (CH₃)₂SO | ||||

| Ethanol | C₂H₅OH | ||||

| Ethyl Acetate | CH₃COOC₂H₅ | ||||

| Hexane | C₆H₁₄ | ||||

| Methanol | CH₃OH | ||||

| Tetrahydrofuran | C₄H₈O | ||||

| Toluene | C₇H₈ |

Experimental Protocol: Determination of Solubility by the Isothermal Gravimetric Method

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent at a constant temperature.[5]

3.1. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps or other sealable containers

-

Magnetic stirrer and stir bars or a shaker bath

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass weighing bottles

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath or incubator) set to the desired temperature.

-

Agitate the mixture vigorously using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, labeled glass weighing bottle. Record the exact mass of the empty weighing bottle.

-

-

Gravimetric Analysis:

-

Weigh the weighing bottle containing the filtered saturated solution and record the total mass.

-

Carefully evaporate the solvent from the weighing bottle. This can be achieved by placing the open bottle in a drying oven at a temperature below the decomposition point of the solute or in a vacuum desiccator.

-

Once all the solvent has been removed and the solid residue is completely dry, allow the weighing bottle to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the weighing bottle containing the dry solid residue and record the final mass. Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Data Calculation

-

Mass of the saturated solution: (Mass of weighing bottle + saturated solution) - (Mass of empty weighing bottle)

-

Mass of the dissolved solid: (Mass of weighing bottle + dry solid) - (Mass of empty weighing bottle)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solid)

-

Solubility ( g/100 g of solvent): (Mass of the dissolved solid / Mass of the solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. This compound | C14H24BF4P | CID 11220595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 612088-55-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: NMR and Mass Spectrometry Data for Di-tert-butylphenylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and mass spectrometry data for di-tert-butylphenylphosphonium tetrafluoroborate. This information is derived from the known chemical structure and data from analogous phosphonium salts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |

| ¹H NMR | ||||

| C(CH₃)₃ | ~1.3 - 1.6 | Doublet | ³JP-H ≈ 15 Hz | The 18 equivalent protons of the two tert-butyl groups are expected to show a doublet due to coupling with the phosphorus atom. |

| C₆H₅ | ~7.5 - 8.0 | Multiplet | The aromatic protons will appear as a complex multiplet due to proton-proton and proton-phosphorus couplings. | |

| ¹³C NMR | ||||

| C(CH₃)₃ | ~35 - 40 | Doublet | ¹JP-C ≈ 50 - 60 Hz | The quaternary carbons of the tert-butyl groups will show a doublet due to direct coupling with phosphorus. |

| C(CH₃)₃ | ~30 - 35 | Doublet | ²JP-C ≈ 3 - 5 Hz | The methyl carbons of the tert-butyl groups will exhibit a doublet from two-bond coupling to phosphorus. |

| ipso-C₆H₅ | ~115 - 125 | Doublet | ¹JP-C ≈ 80 - 100 Hz | The carbon atom of the phenyl ring directly attached to the phosphorus will show a large one-bond coupling constant. |

| ortho/meta/para-C₆H₅ | ~128 - 135 | Doublets | ²JP-C, ³JP-C, ⁴JP-C | The other aromatic carbons will appear as doublets with smaller coupling constants. |

| ³¹P NMR | ~30 - 50 | Singlet or Multiplet | The chemical shift is characteristic for tetra-alkyl/aryl phosphonium salts. It will be a singlet in a proton-decoupled spectrum. | |

| ¹⁹F NMR | ~ -150 to -152 | Singlet | The four equivalent fluorine atoms of the tetrafluoroborate anion typically appear as a singlet. | |

| ¹¹B NMR | ~ -1.0 to -3.0 | Singlet | The boron atom of the tetrafluoroborate anion is also expected to be a singlet. |

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) | Expected m/z | Ionization Mode |

| [C₁₄H₂₄P]⁺ | C₁₄H₂₄P | 223.1610 | 223.16 | ESI+, FAB+ |

| [BF₄]⁻ | BF₄ | 86.9953 | 86.99 | ESI- |

| [M-BF₄]⁺ | C₁₄H₂₄P | 223.1610 | 223.16 | ESI+, FAB+ |

| Molecular Ion | C₁₄H₂₄BF₄P | 310.1645 | Not typically observed |

Note: The exact mass of the di-tert-butylphenylphosphonium cation ([C₁₄H₂₄P]⁺) is a key identifier in high-resolution mass spectrometry. The molecular formula for the entire salt is C14H24BF4P, with an exact mass of approximately 310.1644806 Da.[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or (CD₃)₂CO) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

³¹P{¹H} NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Reference: 85% H₃PO₄ as an external standard.

-

Number of scans: 64-128.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~50 ppm.

-

Reference: CFCl₃ as an external or internal standard.

-

Number of scans: 16-32.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

For Electrospray Ionization (ESI), the addition of a small amount of formic acid may be beneficial for positive ion mode.

-

-

Instrumentation:

-

A mass spectrometer equipped with an ESI or Fast Atom Bombardment (FAB) source is suitable. A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

-

-

Data Acquisition Parameters (ESI-MS):

-

Positive Ion Mode:

-

Capillary voltage: 3-4 kV.

-

Cone voltage: 20-40 V (can be optimized to control fragmentation).

-

Desolvation gas (N₂) flow: 600-800 L/hr.

-

Desolvation temperature: 300-400 °C.

-

Mass range: m/z 50-500.

-

-

Negative Ion Mode (for detecting the counter-ion):

-

Similar parameters as positive mode, but with reversed polarity.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the di-tert-butylphenylphosphonium cation ([C₁₄H₂₄P]⁺) at m/z ≈ 223.16 in the positive ion mode spectrum.

-

In negative ion mode, look for the tetrafluoroborate anion ([BF₄]⁻) at m/z ≈ 86.99.

-

If using a high-resolution instrument, compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the chemical structure of the analyte and the general workflows for the analytical techniques described.

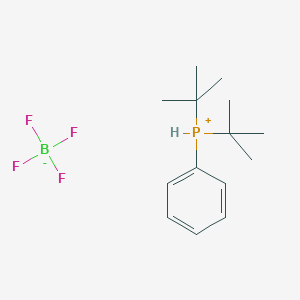

Caption: Structure of this compound.

Caption: General workflow for NMR analysis.

Caption: General workflow for mass spectrometry analysis.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Di-tert-butylphenylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of di-tert-butylphenylphosphonium tetrafluoroborate. Due to the limited availability of specific experimental data for this compound, this guide draws upon data from closely related structural analogs, particularly tri-tert-butylphosphonium tetrafluoroborate, and general principles of phosphonium salt thermal degradation to provide a robust predictive analysis.

Introduction

This compound is a quaternary phosphonium salt characterized by the presence of two bulky tert-butyl groups and a phenyl group attached to the phosphorus atom, with a tetrafluoroborate anion. Phosphonium salts are a class of organic compounds with increasing importance in various fields, including catalysis, phase-transfer reactions, and as ionic liquids. Their thermal stability is a critical parameter that dictates their utility in applications requiring elevated temperatures. This guide outlines the expected thermal behavior, decomposition pathways, and the methodologies used to assess these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close analog, tri-tert-butylphosphonium tetrafluoroborate, is presented below.

| Property | This compound | Tri-tert-butylphosphonium Tetrafluoroborate |

| Molecular Formula | C₁₄H₂₄BF₄P | C₁₂H₂₈BF₄P |

| Molecular Weight | 310.12 g/mol | 290.13 g/mol |

| Appearance | White to off-white solid (predicted) | White crystalline solid |

| Melting Point (°C) | Not available | 261 (decomposes)[1][2] |

Thermal Stability and Decomposition Analysis

The thermal stability of phosphonium salts is influenced by the nature of the organic substituents on the phosphorus atom and the type of counter-anion. The bulky tert-butyl groups in this compound are expected to confer significant thermal stability.

Thermogravimetric Analysis (TGA)

Expected TGA Profile: Based on data for similar phosphonium salts, a single-step decomposition is anticipated. The onset of decomposition is predicted to be in the range of 250-350°C.

Table of Predicted TGA Data:

| Parameter | Predicted Value for this compound |

| Onset Decomposition Temperature (T_onset) | 250 - 350 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 280 - 380 °C |

| Total Mass Loss (%) | > 90% |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC would reveal its melting point and any exothermic or endothermic events associated with decomposition.

Expected DSC Profile: A sharp endothermic peak corresponding to the melting of the salt would be observed. Given that the closely related tri-tert-butylphosphonium tetrafluoroborate decomposes at its melting point, a similar behavior is plausible for the di-tert-butylphenyl derivative. This would be observed as an endothermic melting peak immediately followed by an exothermic decomposition event.

Table of Predicted DSC Data:

| Parameter | Predicted Value for this compound |

| Melting Point (T_m) | ~250 - 270 °C (with decomposition) |

| Enthalpy of Fusion (ΔH_fus) | Not available |

| Decomposition Enthalpy (ΔH_decomp) | Exothermic |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on phosphonium salts, which may be air-sensitive, especially at elevated temperatures.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the phosphonium salt.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy changes associated with phase transitions and decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: In an inert atmosphere, accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 300 °C (or a temperature beyond the expected decomposition) at a constant heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify and integrate endothermic peaks (melting) and exothermic peaks (decomposition) to determine transition temperatures and enthalpy changes.

Decomposition Pathway

The thermal decomposition of phosphonium salts can proceed through several mechanisms, primarily Hofmann elimination and nucleophilic substitution (SN2). For tetrafluoroborate salts, decomposition of the anion is also a key consideration.

Proposed Decomposition Pathway for this compound:

-

Hofmann Elimination: The bulky tert-butyl groups are prone to elimination. The tetrafluoroborate anion can act as a base, abstracting a proton from a β-carbon of a tert-butyl group, leading to the formation of isobutylene, di-tert-butylphenylphosphine, and tetrafluoroboric acid. The tetrafluoroboric acid is unstable and would likely decompose further.

-

Anion Decomposition: The tetrafluoroborate anion itself can decompose at elevated temperatures, releasing boron trifluoride (BF₃) and fluoride species. The highly reactive fluoride can then attack the phosphonium cation.

-

Substitution/Fragmentation: Direct nucleophilic attack by the fluoride ion on the phosphorus center or the attached alkyl/aryl groups can lead to a variety of fragmentation products.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow

The logical flow for the thermal analysis of this compound is outlined below.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is predicted to be a thermally stable phosphonium salt, with decomposition likely commencing above 250 °C. The primary decomposition mechanisms are expected to be Hofmann elimination, driven by the bulky tert-butyl groups, and decomposition of the tetrafluoroborate anion. The provided experimental protocols offer a robust framework for the empirical determination of its thermal properties. A thorough understanding of the thermal stability and decomposition behavior is essential for the safe and effective application of this compound in high-temperature processes. Further experimental studies are warranted to precisely quantify the thermal parameters and definitively identify the decomposition products.

References

An In-depth Technical Guide to DI-Tert-butylphenylphosphonium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-Tert-butylphenylphosphonium tetrafluoroborate is an organophosphorus compound of interest in the field of organic synthesis, particularly as a ligand precursor in transition metal-catalyzed cross-coupling reactions. Its structural features, combining bulky tert-butyl groups and a phenyl substituent on the phosphorus atom, suggest its potential to influence the steric and electronic properties of catalytic systems. This guide provides a comprehensive review of the available technical information for this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications in catalysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while basic identifiers are available, specific experimental data such as a melting point and detailed NMR spectral data are not widely reported in the public domain.

| Property | Value | Source |

| Chemical Name | Di-tert-butyl(phenyl)phosphonium tetrafluoroborate | --INVALID-LINK-- |

| CAS Number | 612088-55-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₄BF₄P | --INVALID-LINK-- |

| Molecular Weight | 310.12 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like dichloromethane and chloroform. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from phenylphosphonic dichloride. The following protocol is based on a method outlined in Chinese patent CN109438511A, supplemented with standard laboratory techniques for organophosphorus chemistry.

Experimental Protocol

Reaction Scheme:

Acidity and pKa of Phosphonium Tetrafluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acidity and pKa values of phosphonium tetrafluoroborate salts. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in a variety of chemical applications, from catalysis to synthetic transformations. Below, you will find curated data on the acidity of various phosphonium salts, detailed experimental protocols for pKa determination, and visualizations to elucidate key concepts.

Introduction to Phosphonium Salt Acidity

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom, typically bonded to four organic substituents. The acidity of a phosphonium salt is determined by the stability of the corresponding ylide formed upon deprotonation of a C-H bond alpha to the phosphorus center. The pKa value, the negative logarithm of the acid dissociation constant, is a quantitative measure of this acidity. A lower pKa value indicates a stronger acid, meaning the corresponding phosphonium salt is more readily deprotonated.

The nature of the substituents on the phosphorus atom and the carbon alpha to it significantly influences the pKa. Electron-withdrawing groups on the carbon substituent stabilize the negative charge of the resulting ylide through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the phosphonium salt. Conversely, electron-donating groups decrease acidity. The tetrafluoroborate (BF₄⁻) anion is a common counterion for phosphonium salts, known for its non-coordinating nature and stability.

Quantitative pKa Data of Phosphonium Salts

The following tables summarize the experimentally determined pKa values for a range of phosphonium salts. It is important to note that the solvent in which the pKa is measured has a significant impact on the absolute value. Dimethyl sulfoxide (DMSO) is a common solvent for these measurements due to its ability to dissolve a wide range of organic compounds and its high dielectric constant, which helps to stabilize charged species.

| Phosphonium Salt | Substituent (R) on α-Carbon | pKa in DMSO |

| Alkyl and Aryl Triphenylphosphonium Salts | ||

| P-Allyltriphenylphosphonium | -CH=CH₂ | 18.5[1] |

| P-(p-Cyanobenzyl)triphenylphosphonium | -C₆H₄-CN | 13.0[1] |

| P-(p-Nitrobenzyl)triphenylphosphonium | -C₆H₄-NO₂ | Not Found |

| P-(p-Bromobenzyl)triphenylphosphonium | -C₆H₄-Br | Not Found |

| P-Benzyltriphenylphosphonium | -C₆H₅ | Not Found |

| P-(p-Ethoxybenzyl)triphenylphosphonium | -C₆H₄-OEt | Not Found |

| Methyltriphenylphosphonium | -H | ~15 (est.) |

| Butyltriphenylphosphonium | -CH₂CH₂CH₃ | Not Found |

| Prop-2-ynyl-triphenylphosphonium | -C≡CH | Not Found |

| Other Phosphonium Salts | ||

| Tri-tert-butylphosphonium tetrafluoroborate | -H | 11.4 |

Note: The counterion for the triphenylphosphonium salts in the table was not always specified as tetrafluoroborate in the source literature. However, the acidity is primarily a function of the cation.

Experimental Protocols for pKa Determination

The determination of pKa values for phosphonium salts can be achieved through various experimental techniques. The choice of method often depends on the properties of the compound, such as its solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a widely used and precise method for determining pKa values. It involves the gradual addition of a titrant of known concentration to a solution of the substance under investigation while monitoring the potential (pH).

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the phosphonium tetrafluoroborate salt is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility. The concentration should be in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the phosphonium salt solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the phosphonium salt has been neutralized. This corresponds to the inflection point of the titration curve.

Spectrophotometric (UV-Vis) Method

This method is applicable when the protonated and deprotonated forms of the phosphonium salt (the ylide) exhibit different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Sample Preparation: A stock solution of the phosphonium tetrafluoroborate salt is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with constant phosphonium salt concentration but different pH.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, particularly for compounds that are not amenable to potentiometric or spectrophotometric methods. The chemical shift of protons on the carbon alpha to the phosphorus atom is often sensitive to the protonation state.

Methodology:

-

Sample Preparation: A series of samples of the phosphonium tetrafluoroborate salt are prepared in a suitable deuterated solvent (e.g., DMSO-d₆) containing a range of buffer solutions to control the pD (the equivalent of pH in a deuterated solvent).

-

NMR Data Acquisition: ¹H NMR (or ³¹P NMR) spectra are acquired for each sample.

-

Data Analysis: The chemical shift of a nucleus sensitive to the protonation state is plotted against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Visualization of Key Concepts

To further clarify the principles of phosphonium salt acidity, the following diagrams illustrate the general structure and the deprotonation equilibrium.

Caption: General structure of a phosphonium tetrafluoroborate salt.

References

An In-depth Technical Guide to the Electrochemical Properties of Di-tert-butylphenylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CAS Number for Di-tert-butylphenylphosphonium tetrafluoroborate is 612088-55-8.[1][2]

Core Electrochemical Properties

The key electrochemical properties of interest for this compound include ionic conductivity, electrochemical stability window, and its behavior under cyclic voltammetry. These properties are crucial for determining its suitability for various electrochemical applications.

Data Presentation

The following tables provide a template for summarizing the key quantitative data that would be obtained from the experimental characterization of this compound.

Table 1: Ionic Conductivity of this compound in Various Solvents

| Solvent | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| Acetonitrile | 0.1 | 25 | Data not available |

| Propylene Carbonate | 0.1 | 25 | Data not available |

| Dichloromethane | 0.1 | 25 | Data not available |

Table 2: Electrochemical Stability Window of this compound

| Solvent | Supporting Electrolyte | Working Electrode | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | Electrochemical Window (V) |

| Acetonitrile | 0.1 M Compound | Glassy Carbon | Data not available | Data not available | Data not available |

| Propylene Carbonate | 0.1 M Compound | Platinum | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for characterizing phosphonium-based ionic liquids and electrolytes.[3][4][5][6][7]

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of this compound in a given solvent at various temperatures.

Methodology:

-

Electrolyte Preparation: Prepare solutions of this compound of known concentrations (e.g., 0.1 M) in anhydrous organic solvents such as acetonitrile or propylene carbonate. The solvent should be of high purity to minimize interference.

-

Conductivity Cell: Utilize a two-electrode conductivity cell with platinum electrodes. The cell constant should be known or determined using a standard solution of known conductivity (e.g., aqueous KCl).

-

Instrumentation: Employ a conductivity meter or an impedance spectrometer.

-

Procedure:

-

Rinse the conductivity cell with the solvent to be used.

-

Fill the cell with the prepared electrolyte solution.

-

Immerse the cell in a temperature-controlled bath and allow it to equilibrate at the desired temperature.

-

Measure the resistance or impedance of the solution.

-

Repeat the measurement at different temperatures to determine the temperature dependence of conductivity.

-

-

Calculation: The ionic conductivity (σ) is calculated using the formula: σ = K / R, where K is the cell constant and R is the measured resistance.

Electrochemical Stability Window (ESW) Determination by Linear Sweep Voltammetry (LSV)

Objective: To determine the potential range over which the electrolyte remains electrochemically stable without undergoing oxidation or reduction.

Methodology:

-

Electrochemical Cell: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: The electrolyte solution consists of the solvent and this compound at a specific concentration (e.g., 0.1 M).

-

Instrumentation: A potentiostat is used to perform the linear sweep voltammetry.

-

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deaerate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

To determine the anodic (oxidation) limit, scan the potential from the open-circuit potential towards more positive values until a significant increase in current is observed.

-

To determine the cathodic (reduction) limit, scan the potential from the open-circuit potential towards more negative values until a significant increase in current is observed.

-

The potential at which the current density reaches a predefined threshold (e.g., 0.1 or 1 mA/cm²) is typically defined as the limit of the electrochemical window.

-

-

Data Analysis: The electrochemical stability window is the difference between the anodic and cathodic potential limits.

Cyclic Voltammetry (CV)

Objective: To study the redox behavior of this compound and to assess its electrochemical reversibility.

Methodology:

-

Electrochemical Cell and Electrolyte: The same setup as for the ESW determination is used.

-

Instrumentation: A potentiostat capable of performing cyclic voltammetry.

-

Procedure:

-

After deaeration, the potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

-

The scan rate (V/s) can be varied to study the kinetics of the electrochemical processes.

-

Multiple cycles are typically run to observe any changes in the voltammogram, which might indicate electrode passivation or decomposition of the electrolyte.

-

-

Data Analysis: The resulting plot of current versus potential (voltammogram) provides information on the oxidation and reduction potentials of the species in the solution. For a supporting electrolyte, an ideal cyclic voltammogram within its stability window should show a very low background current.

Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.

Caption: Workflow for Ionic Conductivity Measurement.

Caption: Workflow for Electrochemical Stability Window Determination.

Caption: Workflow for Cyclic Voltammetry Analysis.

This technical guide provides a framework for the systematic electrochemical characterization of this compound. While specific quantitative data for this compound remains to be published, the outlined experimental protocols for determining ionic conductivity, electrochemical stability window, and cyclic voltammetric behavior are robust and widely accepted in the field. The successful execution of these experiments will yield valuable data to assess the potential of this phosphonium salt in various electrochemical applications, thereby guiding future research and development efforts. Researchers are encouraged to use this guide as a foundational document for their investigations into the electrochemical properties of this and similar compounds.

References

- 1. This compound | 612088-55-8 [chemicalbook.com]

- 2. This compound | C14H24BF4P | CID 11220595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. Electrochemical and physicochemical properties of small phosphonium cation ionic liquid electrolytes with high lithium salt content - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Use of Bulky Phosphonium Salts in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of bulky phosphonium salts, specifically focusing on Tri-tert-butylphosphonium tetrafluoroborate as a ligand precursor in Suzuki-Miyaura cross-coupling reactions. While direct application data for DI-Tert-butylphenylphosphonium tetrafluoroborate in Suzuki coupling is limited in the current literature, the principles and protocols outlined for the widely-used tri-tert-butyl analog serve as a valuable guide for employing bulky, electron-rich phosphine ligands in the synthesis of biaryl and heteroaryl structures. Such compounds are of significant interest in pharmaceutical and materials science research.

Introduction to Bulky Phosphonium Salts in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The efficiency and substrate scope of this reaction are critically dependent on the choice of ligand coordinated to the palladium center.

Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the Suzuki catalytic cycle: oxidative addition and reductive elimination. Tri-tert-butylphosphine (P(t-Bu)₃) is a prime example of such a ligand. However, its high reactivity and air-sensitivity can make it challenging to handle. To circumvent this, air-stable phosphonium salts like Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄) are widely used as convenient precursors. In the presence of a base, this salt readily deprotonates in situ to generate the active tri-tert-butylphosphine ligand.

This compound is a structurally related phosphonium salt. While specific protocols for its use in Suzuki reactions are not extensively documented, its structural similarity to the tri-tert-butyl analog suggests it could also serve as a precursor for a bulky, electron-rich phosphine ligand. Researchers interested in this specific reagent may need to perform optimization studies based on the protocols established for [HP(t-Bu)₃]BF₄.

Advantages of Using Tri-tert-butylphosphonium Tetrafluoroborate

-

Air-Stability: The phosphonium salt is a white, crystalline solid that is easy to handle and weigh in air, unlike the pyrophoric free phosphine.

-

High Catalytic Activity: The in situ generated tri-tert-butylphosphine ligand promotes high catalytic turnover numbers, allowing for low catalyst loadings.

-

Broad Substrate Scope: The catalyst system is effective for a wide range of aryl and heteroaryl halides, including challenging substrates like aryl chlorides, and can be used with various aryl- and heteroarylboronic acids.[1]

-

Mild Reaction Conditions: Many Suzuki couplings using this ligand system can be performed at room temperature.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki cross-coupling reactions utilizing Tri-tert-butylphosphonium tetrafluoroborate as a ligand precursor.

Table 1: Suzuki Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid

| Entry | Aryl Halide | Pd Source (mol%) | Ligand Precursor (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.0) | K₃PO₄ | Toluene | 80 | 12 | 98 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | [HP(t-Bu)₃]BF₄ (3.0) | K₃PO₄ | Toluene | 80 | 24 | 96 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2.0) | [HP(t-Bu)₃]BF₄ (4.0) | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |

| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.0) | KF | THF | RT | 18 | 92 |

| 5 | 2-Bromopyridine | Pd(OAc)₂ (2.0) | [HP(t-Bu)₃]BF₄ (4.0) | K₂CO₃ | DMF | 90 | 12 | 88 |

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Below are detailed methodologies for typical Suzuki cross-coupling reactions using Tri-tert-butylphosphonium tetrafluoroborate.

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄) (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Magnetic stir bar

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, Tri-tert-butylphosphonium tetrafluoroborate, and K₃PO₄.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Suzuki Coupling of an Activated Aryl Chloride

Materials:

-

Activated aryl chloride (e.g., 1-chloro-4-nitrobenzene) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄) (0.02 mmol, 2 mol%)

-

Potassium fluoride (KF) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Magnetic stir bar

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the specified materials for this protocol.

-

Add anhydrous THF via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Follow steps 5 through 9 from Protocol 1 for work-up and purification.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for a Typical Suzuki Cross-Coupling Reaction

Caption: A general experimental workflow for Suzuki cross-coupling reactions.

References

Application Notes: Protocols for Utilizing Bulky Alkylphosphonium Salts in Organic Synthesis

Introduction

Di-tert-butylphenylphosphonium tetrafluoroborate (CAS 612088-55-8) is a phosphonium salt that, like other bulky, electron-rich phosphonium salts, can serve as a precursor for phosphine ligands in transition metal catalysis.[1][2] While specific, detailed protocols for this particular reagent are not extensively documented in peer-reviewed literature, its structure suggests applications similar to its more widely studied analogue, Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, CAS 131274-22-1).

This document provides detailed protocols and application notes for Tri-tert-butylphosphonium tetrafluoroborate as a representative bulky phosphonium salt. This reagent is a stable, crystalline solid that serves as an air-stable precursor for the highly effective Tri-tert-butylphosphine (tBu₃P) ligand.[3] This ligand is pivotal in numerous palladium-catalyzed cross-coupling reactions, enhancing catalytic activity and stability.[4] The protocols detailed below are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Safety and Handling

Tri-tert-butylphosphonium tetrafluoroborate is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[6][7] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[6]

-

Handling: Use only in a well-ventilated area or outdoors.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6] Avoid breathing dust.[5][7]

-

Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed under an inert atmosphere, as the compound can be moisture-sensitive.[8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5][6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][6][7]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5][6]

-

Application 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The tBu₃P ligand, generated in situ from tBu₃P·HBF₄, is highly effective for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. Its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination, even with challenging substrates like aryl chlorides.

Detailed Experimental Protocol: Synthesis of 4-Methoxytriphenylamine

This protocol details the amination of 4-chloroanisole with diphenylamine using a Pd₂(dba)₃/tBu₃P·HBF₄ catalytic system.

Reaction Scheme: 4-Chloroanisole + Diphenylamine → 4-Methoxytriphenylamine

Materials and Reagents:

-

4-Chloroanisole

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄)

-

Sodium tert-Butoxide (NaOtBu)

-

Toluene (degassed)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Hexane

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

-

Under a nitrogen atmosphere, add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

-

Heat the reaction mixture to reflux and maintain for 16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

After 16 hours, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (300 mL).